1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-16-10-12-17(13-11-16)23(19-9-6-14-21-19)20(24)22-18-8-5-4-7-15(18)2/h4-5,7-8,10-13H,3,6,9,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGXZSCWAHSOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Attachment of the Phenyl Groups: The phenyl groups are introduced via nucleophilic aromatic substitution reactions. For instance, 4-ethylphenyl isocyanate and 2-methylphenyl isocyanate can be reacted with the pyrrolidine derivative to form the desired urea compound.
Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve yield and purity. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and influencing cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound (MW 333.43) is heavier than its methyl-substituted analog (MW 307.39) due to the ethyl group’s additional carbon atoms .
- The methoxy-substituted analog (MW 337.41) has a slightly higher molecular weight than the target compound, attributable to the oxygen atom in the methoxy group .
The para-methyl group in may enhance lipophilicity relative to the ortho-methyl substituent in the target compound.
Functional Group Diversity :
- The methoxy group in introduces polarity, which could influence solubility and pharmacokinetic properties, whereas the ethyl and methyl groups in the target compound prioritize hydrophobicity .
Research Findings and Limitations
- Structural Data: Crystallographic studies of similar urea derivatives often employ programs like SHELXL for refinement, as noted in general small-molecule crystallography practices .
- Synthetic Challenges : The synthesis of such urea derivatives typically involves coupling reactions between substituted anilines and isocyanates, but yields and purity data are absent in the provided sources .
Biological Activity
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methylphenyl)urea is an organic compound known for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by its unique structural features, has been investigated for various pharmacological effects, including anticancer properties.
- Molecular Formula : C20H23N3O2
- Molecular Weight : 337.423 g/mol
- Purity : Typically 95% .
Synthesis
The synthesis of this compound generally involves:
- Formation of the Pyrrolidine Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Substitution Reactions : Introduction of phenyl groups via nucleophilic aromatic substitution.
- Urea Formation : Reaction of the substituted pyrrolidine with isocyanates or carbamoyl chlorides to form the urea linkage .
Anticancer Activity
Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, derivatives of diaryl ureas have shown promising results in inhibiting cancer cell growth:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT-116 | 3.90 ± 0.33 |
| Sorafenib | A549 | 2.12 ± 0.18 |
| Sorafenib | HCT-116 | 2.25 ± 0.71 |
These results suggest that the compound could serve as a lead candidate for developing new anticancer agents targeting specific pathways involved in tumor growth .
The biological activity of this compound is believed to involve interactions with various molecular targets, including:
- Enzymes : Inhibition or modulation of enzyme activity related to cancer progression.
- Receptors : Binding to specific receptors that regulate cellular signaling pathways.
- Ion Channels : Alteration of ion channel activity that affects cell proliferation and survival .
Case Studies
A notable case study involved the evaluation of a series of urea derivatives, including the target compound, which demonstrated significant antiproliferative effects across multiple cancer cell lines. The study utilized the MTT colorimetric assay to assess cell viability and identified several compounds with IC50 values in the low micromolar range, indicating strong potential for therapeutic use .
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | +20% vs. THF |
| Temperature | 70°C | Maximizes purity |
| Catalyst | EDCI/HOBt | Reduces byproducts |
Basic Question: What analytical techniques are critical for structural validation?
Answer:
- 1H/13C NMR : Confirm regiochemistry of the pyrrolidine ring and urea linkage. Key signals include:
- Pyrrolidine protons: δ 2.5–3.5 ppm (multiplet for diastereotopic H).
- Urea NH: δ 5.5–6.5 ppm (broad singlet).
- HRMS : Verify molecular ion ([M+H]+) with <2 ppm mass error.
- FTIR : Urea carbonyl stretch at ~1640–1680 cm⁻¹ and pyrrolidine ring vibrations at ~1450 cm⁻¹ .
Advanced Question: How can conflicting bioactivity data across assays be resolved?
Answer:
Contradictions in enzyme inhibition or receptor binding data may arise from:
- Assay Conditions : pH, ionic strength, or reducing agents (e.g., DTT) altering compound stability.
- Orthogonal Validation :
- Use surface plasmon resonance (SPR) to confirm binding affinity independently of enzymatic activity .
- Quantify purity via HPLC-MS to rule out degradants (e.g., hydrolyzed urea).
Q. Table 2: Common Data Conflicts and Solutions
| Conflict Type | Resolution Strategy | Reference |
|---|---|---|
| IC50 variability (enzymatic vs. cellular) | Validate membrane permeability via PAMPA assay | |
| Irreproducible SAR trends | Re-synthesize analogs with ≥98% purity |
Advanced Question: What computational strategies support structure-activity relationship (SAR) studies?
Answer:
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to predict hydrogen-bonding interactions with target proteins (e.g., kinase ATP-binding pockets).
- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability over 100 ns trajectories (AMBER/CHARMM force fields).
- ICReDD Framework : Integrate computational reaction path searches with experimental feedback to optimize substituent effects (e.g., substituent Hammett σ values) .
Q. Table 3: Substituent Effects on Bioactivity
| Substituent (R) | logP Increase | IC50 (μM) |
|---|---|---|
| 4-Ethylphenyl | +1.2 | 0.45 |
| 2-Methylphenyl | +0.8 | 0.78 |
Advanced Question: How can reaction yield be systematically optimized?
Answer:
Apply Design of Experiments (DoE) to identify critical factors:
- Variables : Catalyst loading, temperature, solvent ratio.
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., central composite design).
- Case Study : A 2^3 factorial design reduced reaction steps from 6 to 3 while improving yield by 35% .
Advanced Question: What are the stability challenges under physiological conditions?
Answer:
- Hydrolysis Risk : Urea bonds degrade in acidic/alkaline conditions (pH <3 or >10).
- Mitigation : Use prodrug strategies (e.g., tert-butyl carbamate protection).
- Oxidative Stability : Assess via radical initiators (e.g., AIBN) in accelerated aging studies.
Advanced Question: How to prioritize analogs for preclinical testing?
Answer:
- ADMET Profiling :
- Cytochrome P450 inhibition (CYP3A4/2D6).
- hERG channel binding (patch-clamp assay).
- In Vivo PK : Microsomal half-life >30 min and bioavailability >20% in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
